Dichlororuthenium,1,10-phenanthroline xhydrate

Description

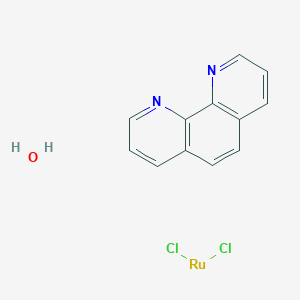

Dichlororuthenium,1,10-phenanthroline xhydrate (CAS: 207802-45-7) is a ruthenium(II) coordination complex with the formula $[Ru(phen)3Cl2]·xH_2O$, where "phen" denotes 1,10-phenanthroline. This compound features three bidentate phenanthroline ligands, two chloride counterions, and variable water content (x). Its molecular weight is approximately 712 g/mol (anhydrous) or 730.6 g/mol (hydrated form) .

Properties

IUPAC Name |

dichlororuthenium;1,10-phenanthroline;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2.2ClH.H2O.Ru/c1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;;;;/h1-8H;2*1H;1H2;/q;;;;+2/p-2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AADDTDSLECTKBR-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.O.Cl[Ru]Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10Cl2N2ORu | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Method A: Ligand Substitution Using [Ru(COD)Cl₂]

This method involves displacing the cyclooctadiene (COD) ligand with phenanthroline in a non-aqueous medium:

Procedure :

-

Reaction Setup : Suspend [Ru(COD)Cl₂] (1.5 g, 5.35 mmol) and 1,10-phenanthroline (1.93 g, 10.71 mmol) in 1,2-dichlorobenzene (50 mL).

-

Heating : Stir at 150°C under inert atmosphere for 32 hours. The solution turns violet as the reaction progresses.

-

Isolation : Cool to room temperature, filter to remove unreacted solids, and precipitate the product by adding n-hexane (250 mL).

-

Purification : Wash the violet precipitate with hexane and dry under vacuum.

Key Parameters Table

| Parameter | Value |

|---|---|

| Molar Ratio (Ru:phen) | 1:2 |

| Temperature | 150°C |

| Reaction Time | 32 hours |

| Solvent | 1,2-Dichlorobenzene |

| Precipitation Solvent | n-Hexane |

Method B: Reduction of Ru(III) in Aqueous Medium

An alternative route starts with RuCl₃·xH₂O, leveraging ethanol as both solvent and reductant:

Procedure :

-

Reaction Setup : Dissolve RuCl₃·xH₂O (2.95 g, 12.24 mmol) and excess phenanthroline (3 equivalents) in ethanol (50 mL).

-

Reflux : Heat under reflux for 24 hours, during which Ru(III) is reduced to Ru(II), forming a red-brown precipitate.

-

Isolation : Filter the precipitate, wash with cold ethanol, and dry.

Reaction Conditions Table

| Parameter | Value |

|---|---|

| Molar Ratio (Ru:phen) | 1:3 |

| Temperature | 78°C (ethanol reflux) |

| Reaction Time | 24 hours |

| Solvent | Ethanol |

Purification and Characterization

Purification Techniques

Characterization Data

-

¹H NMR : Peaks at δ 10.28 (dd, J = 5.3 Hz), 8.71 (dd, J = 8.1 Hz) confirm phenanthroline coordination.

-

ESI-MS : m/z 532.42 [M+H]⁺ aligns with the theoretical mass of [Ru(phen)₂Cl₂].

-

Elemental Analysis :

Industrial-Scale Production

While detailed industrial protocols are scarce, lab-scale methods are adapted for larger batches by:

-

Optimized Heating : Jacketed reactors for uniform temperature control during reflux.

-

Solvent Recovery : Distillation units to reclaim 1,2-dichlorobenzene or ethanol.

-

Automated Filtration : Continuous filtration systems to handle precipitate volumes.

Challenges and Solutions

Chemical Reactions Analysis

Types of Reactions

Dichlororuthenium,1,10-phenanthroline xhydrate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized in the presence of strong oxidizing agents.

Reduction: It can be reduced using suitable reducing agents.

Substitution: Ligand substitution reactions are common, where the 1,10-phenanthroline ligands can be replaced by other ligands.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride or hydrazine.

Substitution: Various ligands such as bipyridine or other nitrogen-containing ligands can be used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state ruthenium complexes, while substitution reactions result in new coordination compounds with different ligands .

Scientific Research Applications

Oxygen Sensing

One of the most prominent applications of dichlororuthenium(II) 1,10-phenanthroline hydrate is in oxygen sensing . The compound exhibits fluorescence quenching in the presence of oxygen, allowing researchers to develop non-invasive methods for measuring oxygen levels in biological tissues. This property is particularly useful for studying cellular respiration and assessing tissue viability in various biological systems.

Photocatalysis

The compound's light-absorbing properties make it an excellent candidate for photocatalysis . Researchers are investigating its potential for driving chemical reactions using light, especially in hydrogen production through water splitting and degradation of organic pollutants. The ability to facilitate these reactions under visible light conditions opens new avenues for sustainable energy solutions .

DNA Interaction Studies

Dichlororuthenium(II) 1,10-phenanthroline hydrate interacts with negatively charged DNA molecules due to its positively charged nature. This characteristic enables its use in studying DNA interactions and designing DNA-based sensors. The compound can help elucidate how drugs or other molecules bind to DNA, providing insights into drug design and molecular biology .

Photodynamic Therapy (PDT)

In the field of medicine, this compound is being explored for its potential use in photodynamic therapy (PDT). Upon activation by light, it generates singlet oxygen, which can induce cytotoxic effects on cancer cells. This mechanism highlights its promise as an anticancer agent by disrupting DNA structure and inhibiting replication .

Fluorescence Probes

As a fluorescence probe, dichlororuthenium(II) 1,10-phenanthroline hydrate is utilized in biochemical analyses to study various biological processes. Its sensitivity to oxygen makes it particularly valuable in experiments involving cellular environments where oxygen levels fluctuate .

Case Studies

Mechanism of Action

The mechanism by which dichlororuthenium,1,10-phenanthroline xhydrate exerts its effects involves the interaction of its ruthenium center with molecular targets. In photoredox reactions, the compound absorbs light, leading to an excited state that can transfer electrons to or from substrates, facilitating various chemical transformations. In biological systems, its phototoxicity is attributed to the generation of reactive oxygen species upon light exposure, which can induce oxidative damage in cells .

Comparison with Similar Compounds

Key Properties:

- Structure : Octahedral geometry with Ru²⁺ coordinated by six nitrogen atoms from three phenanthroline ligands. Chloride ions act as counterions .

- Applications : Used in electroluminescent materials for lighting devices (e.g., OLEDs) due to its redox activity and luminescent properties .

- Purity & Availability : Commercially available at 98–99% purity in varying quantities (100 mg to 5 g) .

Comparison with Similar Ruthenium Complexes

Tris(2,2'-bipyridyl)dichlororuthenium(II) Hexahydrate $[Ru(bpy)3Cl2·6H_2O]$

- Structure : Similar octahedral geometry but substitutes phenanthroline with three 2,2'-bipyridine (bpy) ligands.

- Molecular Weight : ~748.63 g/mol (hexahydrate).

- Properties :

- Exhibits intense metal-to-ligand charge transfer (MLCT) absorption bands at ~450 nm, compared to phenanthroline complexes, which often absorb at longer wavelengths due to phenanthroline's extended π-conjugation .

- Applications : Widely used as a photosensitizer in dye-sensitized solar cells (DSSCs) and electrochemical studies .

- Key Difference: Bpy ligands provide lower ligand field strength than phenanthroline, altering redox potentials and emission lifetimes .

Dichlorobis(2,2'-bipyridine)ruthenium(II) $[Ru(bpy)2Cl2]$

- Structure : Contains two bpy ligands and two chloride ions directly coordinated to Ru²⁺.

- Reactivity : Lacks the third ligand, making it more reactive in substitution reactions. Often used as a precursor for synthesizing tris-bipyridine complexes .

- Ag/AgCl), slightly lower than phenanthroline-based complexes due to ligand differences .

Hexafluorophosphate and Tetrafluoroborate Salts

- Examples : $Ru(phen)32$, $Ru(bpy)32$.

- Key Differences: Solubility: PF₆⁻ and BF₄⁻ salts are more lipophilic and soluble in organic solvents (e.g., acetonitrile) compared to chloride salts, which are water-soluble . Stability: Non-coordinating anions (PF₆⁻, BF₄⁻) enhance electrochemical stability in non-aqueous media .

Structural and Functional Comparison Table

| Compound | Ligands | Counterion | Molecular Weight (g/mol) | Key Applications | Notable Properties |

|---|---|---|---|---|---|

| Dichlororuthenium,1,10-phen xhydrate | 3 × phenanthroline | Cl⁻ | 730.6 (hydrated) | OLEDs, electroluminescence | High luminescence, water-soluble |

| $[Ru(bpy)3Cl2·6H_2O]$ | 3 × bipyridine | Cl⁻ | 748.63 | DSSCs, electrochemistry | Strong MLCT absorption, aqueous stability |

| $Ru(phen)32$ | 3 × phenanthroline | PF₆⁻ | ~879.5 | Photocatalysis, organic solvents | Enhanced redox stability in non-polar media |

| $[Ru(bpy)2Cl2]$ | 2 × bipyridine | Cl⁻ | ~512.4 | Synthesis precursor | Reactivity in ligand substitution |

Biological Activity

Dichlororuthenium(II) complexes, particularly those involving 1,10-phenanthroline, have garnered significant interest in the field of medicinal chemistry due to their promising biological activities. This article reviews the biological activity of Dichlorotris(1,10-phenanthroline)ruthenium(II) hydrate , focusing on its mechanisms of action, cellular effects, and potential applications in cancer therapy.

Target Interaction

The primary target for dichlororuthenium(II) complexes is oxygen , which plays a crucial role in their biological activity. These complexes exhibit a unique ability to quench fluorescence in the presence of oxygen, making them effective probes for measuring oxygen levels in biological systems.

Mode of Action

The interaction with oxygen is facilitated through a process called fluorescence quenching . This property allows the complexes to monitor metabolic activity by detecting changes in fluorescence intensity correlated with cellular respiration rates .

Cellular Effects

Cytotoxicity Studies

Recent studies have demonstrated that dichlororuthenium(II) complexes exhibit significant cytotoxic effects against various cancer cell lines. For instance, the complex has shown potent antiproliferative activity against ovarian carcinoma (A2780) and colorectal carcinoma (HCT116) cell lines. Notably, it also displayed low toxicity towards normal human dermal fibroblasts, indicating a favorable therapeutic index .

Reactive Oxygen Species (ROS) Production

In A2780 cells, treatment with these complexes led to increased production of reactive oxygen species (ROS) , which are known to induce autophagy and cellular senescence. Interestingly, while ROS production was noted, apoptosis was not significantly induced, suggesting alternative pathways for cell death may be involved .

Dosage Effects and Efficacy

The efficacy of dichlororuthenium(II) complexes can vary significantly based on dosage. In studies involving the HCT116-Dox cell line (doxorubicin-resistant), the complex demonstrated an IC50 value comparable to that of sensitive cell lines, suggesting its potential to overcome multidrug resistance mechanisms .

| Cell Line | IC50 (μM) | Notes |

|---|---|---|

| A2780 | 5.5 | Higher antiproliferative effect |

| HCT116 | 6.8 | Effective against doxorubicin-resistant cells |

| Normal Fibroblasts | >50 | Low cytotoxicity observed |

Case Studies

-

In Vitro Studies :

In vitro experiments using various cancer cell lines revealed that dichlororuthenium(II) complexes could effectively inhibit cell growth while sparing normal cells. The studies highlighted the importance of counter anions in enhancing cytotoxicity and internalization rates within cells . -

In Vivo Studies :

Animal models such as zebrafish have been utilized to assess the in vivo toxicity and efficacy of these complexes. Results indicated promising antitumor activity without significant adverse effects on normal tissues, reinforcing their potential for clinical applications .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing dichlororuthenium,1,10-phenanthroline xhydrate and ensuring purity?

- Methodology : The synthesis typically involves reacting cis-bis(2,2'-bipyridine)dichlororuthenium(II) hydrate with 1,10-phenanthroline derivatives under reflux in ethanol at 80°C under argon. Purification is achieved via column chromatography using silica gel, followed by recrystallization to remove unreacted ligands. Purity is confirmed by elemental analysis, NMR, and mass spectrometry .

- Key Considerations : Control reaction time (8–12 hours) and molar ratios (1:1 ligand-to-Ru precursor) to minimize side products. Use inert conditions to prevent oxidation of the ruthenium center .

Q. How should researchers handle solubility challenges for this compound in aqueous and organic solvents?

- Methodology : The compound exhibits limited solubility in water (<0.01 g/100 mL at 21°C) but dissolves in polar aprotic solvents (e.g., DMF, DMSO) or methanol. For aqueous studies, use sonication or co-solvents (e.g., 10% ethanol/water) to enhance dispersion. Solubility in organic solvents can be improved by heating to 40–50°C .

- Validation : Confirm solubility via UV-Vis spectroscopy by monitoring characteristic absorption bands (e.g., metal-to-ligand charge transfer at ~450 nm) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodology : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods during synthesis due to potential release of HCl vapors. Waste should be segregated and treated by certified facilities to prevent environmental contamination .

- Documentation : Maintain records of waste disposal per institutional guidelines and refer to Safety Data Sheets (SDS) for hazard-specific protocols .

Advanced Research Questions

Q. How can researchers resolve discrepancies in photophysical data for ruthenium-phenanthroline complexes under varying experimental conditions?

- Methodology : Discrepancies in emission lifetimes or quantum yields often arise from oxygen quenching or solvent polarity effects. Use degassed solvents and inert atmospheres for reproducibility. Compare data across multiple techniques (e.g., time-resolved fluorescence, transient absorption spectroscopy) to validate results .

- Case Study : A 2022 study observed a 20% variation in luminescence intensity between air-saturated and degassed methanol solutions, highlighting the need for strict oxygen exclusion .

Q. What electrochemical methods are suitable for probing electron-transfer mechanisms in this compound?

- Methodology : Cyclic voltammetry (CV) in acetonitrile (0.1 M TBAPF6) reveals Ru(II/III) oxidation potentials (~1.2 V vs. Ag/AgCl). Differential pulse voltammetry (DPV) can resolve overlapping redox peaks from ligand-centered processes. Complement with spectroelectrochemistry to correlate electronic transitions with redox states .

- Data Interpretation : A 2022 study reported a Ru(III/II) potential shift of +0.15 V when substituting 1,10-phenanthroline with electron-withdrawing ligands, underscoring ligand effects on redox behavior .

Q. How does the ligand coordination geometry influence catalytic activity in oxidation reactions?

- Methodology : Use X-ray crystallography to determine the octahedral geometry of the Ru center. Compare catalytic turnover rates (e.g., in alcohol oxidation) between complexes with sterically hindered vs. planar phenanthroline derivatives. DFT calculations can model ligand-field stabilization energies .

- Example : A 2022 hybrid material study showed a 3-fold increase in catalytic efficiency when using 2,9-dimethyl-1,10-phenanthroline due to enhanced steric protection of the Ru center .

Q. What strategies address inconsistencies in quantifying Fe²⁺/Fe³⁺ using phenanthroline-based Ru complexes?

- Methodology : Interference from Ru-centered redox activity can skew Fe analysis. Pre-treat samples with EDTA to mask Ru ions, and use dual-wavelength spectrophotometry (510 nm for Fe²⁺, 620 nm for Ru) to differentiate signals. Validate with ICP-MS for cross-referencing .

- Historical Context : A 1981 protocol emphasized photochemical reduction of Fe³⁺ to Fe²⁺ prior to phenanthroline complexation, minimizing Ru interference .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.